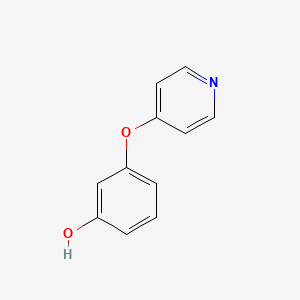

3-(Pyridin-4-yloxy)phenol

説明

Significance of Aryloxy-Pyridyl Scaffolds in Chemical Synthesis

The aryloxy-pyridyl scaffold is a prominent structural motif in the landscape of chemical synthesis and drug discovery. This framework, characterized by a pyridine (B92270) ring linked to an aryl group through an oxygen atom, is a key component in a multitude of compounds with diverse biological activities. The prevalence of this scaffold can be attributed to several factors:

Versatile Biological Activity : Synthetic heterocyclic compounds, including those with pyridine and phenol (B47542) components, have demonstrated significant potential against a variety of diseases. nih.gov The aryloxy-pyridyl moiety is found in molecules investigated for their anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govontosight.ai

Drug Design and Development : The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.org The combination of a pyridine and a phenol-like structure allows for the creation of molecules with tailored physicochemical properties, such as basicity, water solubility, and hydrogen bonding capabilities, which are crucial for drug efficacy. researchgate.net

Scaffold for Kinase Inhibitors : Many small molecule inhibitors, which are a focal point of cancer research, utilize scaffolds that can interact with specific biological targets like receptor tyrosine kinases. sci-hub.se The aryloxy-pyridyl structure is a key component in the design of such inhibitors, including those targeting VEGFR-2, a key regulator of angiogenesis. mdpi.comnih.gov

The strategic incorporation of the aryloxy-pyridyl scaffold allows chemists to fine-tune the biological activity and pharmacokinetic properties of molecules, making it a valuable tool in the synthesis of novel therapeutic agents.

Contextualization of 3-(Pyridin-4-yloxy)phenol within Phenol and Pyridine Chemistry

To fully appreciate the chemical nature of this compound, it is essential to understand the individual chemistries of its constituent phenol and pyridine rings.

Phenol Chemistry: The hydroxyl (-OH) group attached to the benzene (B151609) ring in phenol significantly influences its reactivity. ksu.edu.sa

Acidity : Phenol is weakly acidic, with a pKa of approximately 10. This acidity is due to the stabilization of the corresponding phenoxide ion through resonance, where the negative charge is delocalized over the aromatic ring. wikipedia.org

Electrophilic Aromatic Substitution : The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. ksu.edu.sa This means that reactions like nitration, halogenation, and sulfonation occur readily at the positions ortho and para to the hydroxyl group. ksu.edu.sawikipedia.org

Reactions of the Hydroxyl Group : The hydroxyl group can undergo etherification, such as in the Williamson ether synthesis, and esterification. ksu.edu.sawikipedia.org

Pyridine Chemistry: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. gcwgandhinagar.com

Basicity : The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is available for protonation, making pyridine a weak base (pKa of the conjugate acid is about 5.2). gcwgandhinagar.com

Electrophilic Aromatic Substitution : Pyridine is generally unreactive towards electrophilic aromatic substitution. The nitrogen atom deactivates the ring towards electrophilic attack, and under acidic conditions, the nitrogen is protonated, further deactivating the ring. gcwgandhinagar.com

Nucleophilic Aromatic Substitution : In contrast to benzene, pyridine is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The electron-withdrawing nitrogen atom stabilizes the intermediate Meisenheimer complex. gcwgandhinagar.com

Current Research Trajectories Involving Structurally Related Molecular Systems

Research into molecules structurally related to this compound is vibrant and multifaceted, with a strong emphasis on the development of new therapeutic agents.

Anticancer Agents : A significant area of research focuses on the design and synthesis of sorafenib (B1663141) analogs, a type of anticancer drug. mdpi.com For instance, compounds like 1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com These studies often involve modifying the substituents on both the phenyl and pyridine rings to optimize activity and explore structure-activity relationships (SAR). mdpi.com Docking studies are also employed to understand how these molecules interact with their biological targets, such as VEGFR2/KDR kinase. mdpi.com

Antiviral Agents : The pyridyl-imidazolidinone scaffold, which shares structural similarities with the aryloxy-pyridyl motif, has been identified as a potent inhibitor of enterovirus 71 (EV71). researchgate.net Research in this area focuses on synthesizing derivatives with modified side chains to improve antiviral potency. researchgate.net Another area of antiviral research involves the development of inhibitors for SARS-CoV-2 replication. For example, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been identified as a promising starting point for further chemical development. mdpi.com

Other Therapeutic Areas : The versatility of the aryloxy-pyridyl and related scaffolds extends to other therapeutic areas. For example, derivatives are being investigated as inhibitors of VEGFR-2 for their anti-angiogenic properties. nih.gov Additionally, research into pyridinone-containing molecules has revealed a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov

The general trend in this research involves the synthesis of libraries of related compounds, followed by biological screening and SAR studies to identify lead compounds for further development. Computational methods, such as molecular docking, are increasingly used to guide the design of new and more potent molecules.

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-4-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTLFLJSHFIPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 4 Yloxy Phenol and Its Analogs

Advanced Strategies for O-Arylation in Phenol-Pyridine Linkages

The formation of the ether bond between a phenolic oxygen and a pyridyl carbon is a pivotal step in the synthesis of 3-(Pyridin-4-yloxy)phenol and related compounds. Two primary strategies have emerged as powerful tools for this transformation: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Pyridyl Ethers

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl-heteroaryl ether linkages. This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. In the context of synthesizing this compound, this involves the reaction of a phenol (B47542) with an activated pyridine (B92270) derivative.

The regioselectivity of SNAr reactions on the pyridine ring is highly dependent on the position of both the leaving group and any activating groups. For substitution to occur, the pyridine ring must be rendered sufficiently electrophilic. This is typically achieved by the presence of electron-withdrawing groups (EWGs) that can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

In the case of pyridine, the nitrogen atom itself acts as an electron-withdrawing group, activating the ortho (C2/C6) and para (C4) positions towards nucleophilic attack. This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. Consequently, SNAr reactions on pyridines preferentially occur at the 2- and 4-positions.

The presence of additional EWGs, such as nitro (-NO2) or cyano (-CN) groups, further enhances the reactivity of the pyridine ring towards nucleophilic attack. The position of these activating groups is crucial in directing the regioselectivity. For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C4 position. However, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. This highlights the delicate electronic balance that governs the outcome of these reactions.

Computational studies, such as Density Functional Theory (DFT), have been employed to predict and rationalize the regioselectivity of SNAr reactions on substituted pyridines and other heterocycles. These studies often analyze the Lowest Unoccupied Molecular Orbital (LUMO) energies and electrostatic potential maps to identify the most electrophilic sites prone to nucleophilic attack.

| Reactants | Activating Group | Position of Substitution | Reference |

| 2,4-Dichloropyrimidine + Amine | None | C4 | wuxiapptec.com |

| 2,4-Dichloropyrimidine with C6-EDG + Amine | Electron-donating group (EDG) | C2 | wuxiapptec.com |

| 4-Halopyridine + Phosphine | N-phosphonium pyridinium (B92312) intermediate | C4 | nih.gov |

The choice of base and solvent is critical for the successful formation of the ether linkage in SNAr reactions. The base serves to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Common bases used include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). The strength of the base should be sufficient to deprotonate the phenol without causing unwanted side reactions.

The solvent plays a multifaceted role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly employed. These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. Furthermore, they can help to stabilize the charged Meisenheimer intermediate, accelerating the reaction rate.

However, the use of greener solvents is an area of increasing interest. Studies have shown that SNAr reactions can be successfully carried out in less conventional solvents like water, alcohols, or even under solvent-free conditions, particularly when the electrophile is highly activated.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| K2CO3 | DMF | 100 | Good | nih.gov |

| Cs2CO3 | DMSO | 80-120 | Good to Excellent | nih.gov |

| NaH | THF | Room Temperature | Varies | nih.gov |

| KOH | DMSO | ~100 | Good | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions in Phenol-Pyridine Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and aryl-heteroaryl compounds, including diaryl ethers. These methods offer a versatile and often milder alternative to traditional SNAr reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been adapted for the synthesis of diaryl ethers. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of phenoxy-pyridine scaffolds, this can involve the coupling of a pyridyl boronic acid with a phenoxy-substituted aryl halide or, more commonly, a phenol with a pyridyl halide.

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance. Common palladium sources include Pd(OAc)2 and Pd(PPh3)4. Phosphine ligands, such as triphenylphosphine (PPh3) or more specialized Buchwald-type ligands, are often employed to stabilize the palladium catalyst and promote the reaction.

The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases such as K2CO3, K3PO4, and Cs2CO3 are frequently used. The reaction is typically carried out in solvents like toluene, dioxane, or DMF, often with the addition of water to facilitate the dissolution of the base and promote the transmetalation step.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | PPh3 | K2CO3 | DMF | 90 | 82 | baranlab.org |

| Pd(OAc)2 | PPh3 | Cs2CO3 | DMA | 90 | 95 | baranlab.org |

| Pd(PPh3)4 | - | K3PO4 | Toluene/Water | 70-80 | Moderate to Good | researchgate.net |

| Pd2(dba)3 | Phosphine Ligand | KF | Dioxane | Room Temperature | Good | nih.gov |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and the more recent Chan-Lam coupling, are widely used for the synthesis of diaryl ethers. These methods often provide a cost-effective alternative to palladium-catalyzed reactions.

The Ullmann reaction traditionally involves the coupling of a phenol with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. Modern modifications often utilize catalytic amounts of a copper(I) or copper(II) salt in the presence of a ligand and a base, allowing for milder reaction conditions. Common copper sources include CuI, CuBr, and CuO nanoparticles. Ligands such as picolinic acid or (2-pyridyl)acetone can enhance the efficiency of the catalyst. The reaction is typically performed in polar aprotic solvents like DMSO or DMF with bases such as K3PO4 or Cs2CO3.

The Chan-Lam coupling offers a complementary approach, utilizing an aryl boronic acid as the arylating agent in the presence of a copper catalyst. A key advantage of the Chan-Lam reaction is that it can often be performed at room temperature and open to the air. The reaction is typically catalyzed by Cu(OAc)2, often in the presence of a base like pyridine or triethylamine. This method is highly versatile and tolerates a wide range of functional groups.

| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | Picolinic Acid | K3PO4 | DMSO | Mild | Good | nih.gov |

| CuBr | (2-Pyridyl)acetone | Cs2CO3 | DMSO | 80-120 | Good to Excellent | nih.gov |

| Cu(OAc)2 | Pyridine | - | CH2Cl2 | Room Temperature | Good | organic-chemistry.org |

| CuO nanoparticles | - | KOH/Cs2CO3 | DMSO | ~100 | Good | nih.gov |

Derivatization Strategies for this compound

The chemical architecture of this compound offers multiple sites for chemical modification, including the phenolic hydroxyl group, the phenol ring, and the pyridine moiety. Tailored functionalization at these specific sites is a valuable strategy for modulating the physicochemical and biological properties of the molecule. nih.gov

The phenolic hydroxyl group is one of the most reactive sites in the this compound scaffold, making it a primary target for derivatization. Its acidic nature allows for a variety of chemical transformations to introduce new functional groups, thereby altering properties such as solubility, lipophilicity, and biological activity.

Common derivatization strategies for phenolic hydroxyl groups include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using K₂CO₃ or NaH) yields ether derivatives. This modification can enhance metabolic stability and modulate binding interactions.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (under coupling conditions like DCC/DMAP) produces ester analogs. Esterification is often employed to create prodrugs or to enhance the antioxidant properties of phenolic compounds. nih.gov

Silylation: Protection of the hydroxyl group with silylating agents, such as tert-butyldimethylsilyl chloride (TBSCl), can be used to selectively mask its reactivity during subsequent synthetic steps. scispace.com

These reactions are typically high-yielding and allow for the introduction of a wide array of substituents. For instance, pre-column derivatization methods using reagents like p-bromophenacyl bromide have been developed for the quantitative profiling of phenolic hydroxyl groups in analytical studies. rsc.org

| Reaction Type | Reagents & Conditions | Product Type | Purpose of Derivatization |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkyl Ether | Increase lipophilicity, Enhance metabolic stability |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Ester | Prodrug design, Modify biological activity nih.gov |

| Silylation | Silyl chloride (e.g., TBSCl), Base (e.g., Imidazole) | Silyl Ether | Protection of hydroxyl group for further synthesis scispace.com |

The pyridine ring in this compound is an electron-deficient heterocycle, which governs its reactivity. rsc.org The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows for several key transformations:

N-Alkylation/N-Arylation: The pyridine nitrogen can react with electrophiles like alkyl halides or activated aryl halides to form pyridinium salts. This quaternization significantly alters the electronic properties and solubility of the molecule. For example, pyridin-4-ol is known to react at the nitrogen atom with pentahalopyridines. osi.lv

N-Oxidation: Treatment with oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide converts the pyridine nitrogen to an N-oxide. This modification increases the electron density of the ring, making it more susceptible to electrophilic substitution at the C-2 and C-4 positions and enabling further functionalization.

Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring itself is electron-poor and generally resistant to electrophilic attack, it is activated towards nucleophilic substitution, particularly if leaving groups are present at the C-2 or C-4 positions. In analogs of this compound, this pathway can be exploited for further diversification.

The reactivity of the pyridine moiety is often complementary to that of the phenol ring, allowing for orthogonal chemical strategies where one ring can be modified while the other remains protected or unreactive.

Site-selective functionalization of the phenol ring, particularly at the positions ortho to the hydroxyl group, is a powerful tool for increasing molecular complexity. researchgate.net The hydroxyl group can direct electrophiles to the ortho and para positions. Since the para position is blocked by the pyridyloxy substituent, derivatization is directed to the ortho positions (C-2 and C-6).

Key strategies for ortho-functionalization include:

Ortho-Alkylation: Direct alkylation of the phenolic ring can be achieved using various catalytic systems. For instance, a dearomatization-rearomatization strategy using palladium catalysis allows for the ortho-selective alkylation of phenols with primary alcohols. researchgate.net Another method employs anatase TiO₂ to catalyze the nucleophilic α-C alkylation of phenols with alcohols, showing high selectivity. researchgate.net

Ortho-Halogenation: Electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) can selectively install halogen atoms at the ortho positions, which can then serve as handles for subsequent cross-coupling reactions.

Oxidative Cyclization: In appropriately designed precursors, intramolecular nucleophilic attack from a side chain onto the phenol ring can be induced by hypervalent iodine reagents. This can lead to the formation of new heterocyclic rings fused to the phenol, a strategy used in the synthesis of complex natural products. mdpi.com

| Functionalization Strategy | Typical Reagents | Key Feature | Reference Finding |

|---|---|---|---|

| Ortho-Alkylation | Alcohols, Pd/C and Sc(OTf)₃ catalyst | Dearomatization-Rearomatization | Enables direct C-C bond formation at the ortho position. researchgate.net |

| Ortho-Halogenation | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Provides a synthetic handle for cross-coupling reactions. nih.gov |

| Oxidative Cyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | Intramolecular C-N or C-O bond formation | Allows for the synthesis of complex polycyclic compounds from simple phenols. mdpi.com |

Modern synthetic chemistry increasingly relies on C-H activation to directly functionalize otherwise inert C-H bonds, minimizing the need for pre-functionalized starting materials. rsc.org This approach is highly valuable for the late-stage diversification of complex molecules like this compound and its analogs.

For the pyridine moiety, direct C-H functionalization remains a challenge due to its electron-deficient nature and the coordinating ability of the nitrogen atom, but various transition-metal-catalyzed methods have been developed. rsc.org These methods can target specific C-H bonds, often directed by a nearby functional group, to introduce new C-C, C-N, or C-O bonds. Similarly, C-H functionalization of the phenol ring provides an efficient route to increase molecular complexity without requiring harsh reaction conditions. researchgate.net

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a powerful tool for the rapid assembly of complex molecular scaffolds. rsc.orgresearchgate.net MCRs are characterized by high atom economy, procedural simplicity, and the ability to generate diverse libraries of compounds from readily available building blocks.

For the synthesis of analogs of this compound, MCRs can be employed to construct the core pyridine ring system. A notable example is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it These pyridin-4-ols can be further elaborated, for instance by converting the hydroxyl group into a nonaflate, which serves as an excellent precursor for palladium-catalyzed cross-coupling reactions to install the aryloxy linkage. chim.it The use of MCRs is particularly advantageous in medicinal chemistry for creating novel structures with potential biological relevance. rsc.orgnih.gov

Solid-Phase Synthetic Approaches for Phenolic Derivatives

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid and efficient production of large libraries of related compounds. In this technique, a starting material is covalently attached to an insoluble polymer support, and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, simplifying purification.

This methodology can be applied to the synthesis of derivatives of this compound. For example, the phenolic hydroxyl group could be anchored to a resin, followed by diversification of the pyridine ring or the aromatic backbone. Alternatively, a pyridine-containing fragment can be attached to the solid support. Studies have demonstrated the successful use of solvent-free, silica-supported solid-phase synthesis under microwave irradiation to prepare pyridinium bromides in high yields and short reaction times. nih.gov This approach is well-suited for the high-throughput synthesis of compound libraries for screening purposes.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 3 Pyridin 4 Yloxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-(Pyridin-4-yloxy)phenol, NMR techniques provide detailed insights into its electronic structure, conformational dynamics, and potential tautomeric forms.

The pyridin-4-yloxy moiety of the title compound is related to pyridin-4-ol, which can exist in a tautomeric equilibrium with its pyridone form. While the ether linkage in this compound prevents this specific tautomerism, the study of related pyridin-2-yl systems shows that the equilibrium between different tautomeric forms can be influenced by the solvent and is often slow on the NMR timescale, allowing for the observation of distinct species. researchgate.net In compounds with 1,3-dicarbonyl structures, keto-enol tautomerism is also a significant factor, with the equilibrium constant being highly dependent on the solvent. nih.gov The investigation of these dynamic processes often reveals broadened signals in ¹³C NMR spectra, indicating a fast chemical equilibrium between two enolic structures on the NMR time-scale. jst-ud.vn For this compound, while the primary structure is fixed, NMR can probe subtle dynamic processes such as restricted rotation around the C-O ether bonds.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenolic OH | ~9.5 - 10.0 | - | Broad singlet, position is concentration and solvent dependent. |

| Pyridine (B92270) H-2, H-6 | ~8.5 | ~151.0 | Protons adjacent to Nitrogen. |

| Pyridine H-3, H-5 | ~6.9 | ~111.0 | Protons adjacent to the ether linkage. |

| Phenol (B47542) Ring | ~6.5 - 7.3 | ~108 - 160 | Complex splitting pattern in the aromatic region. |

| Pyridine C-4 | - | ~165.0 | Carbon atom of the ether linkage. |

| Phenol C-1 | - | ~158.0 | Carbon bearing the hydroxyl group. |

| Phenol C-3 | - | ~157.0 | Carbon atom of the ether linkage. |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5-6 Å), providing crucial information for conformational analysis. mdpi.comlibretexts.org For flexible molecules like this compound, which has rotational freedom around the two C-O ether bonds, NOESY can determine the preferred conformation in solution. arxiv.org By analyzing the cross-peaks in a NOESY spectrum, it is possible to establish the relative orientation of the pyridine and phenol rings. For instance, observing a cross-peak between a proton on the pyridine ring (e.g., H-3/H-5) and a proton on the phenol ring would indicate that these protons are spatially close, allowing for the calculation of internuclear distances and the determination of the average torsional or dihedral angles between the aromatic rings. mdpi.comresearchgate.net

| Correlating Protons | Expected NOE Intensity | Structural Implication |

|---|---|---|

| Pyridine H-3/H-5 ↔ Phenol H-2 | Weak to Medium | Indicates proximity, helps define the C-O-C-C dihedral angle. |

| Pyridine H-3/H-5 ↔ Phenol H-4 | Weak to Medium | Provides constraints on the twist of the phenol ring relative to the ether bond. |

| Phenol H-2 ↔ Phenol H-4 | Strong | Intra-ring correlation, serves as a reference. |

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction. wikipedia.org By replacing an atom with its heavier isotope (e.g., ¹H with ²H or Deuterium), one can probe reaction mechanisms by observing the kinetic isotope effect (KIE), which is the change in the reaction rate. This method is particularly powerful for studying oxidation reactions involving phenols. acs.orgresearchgate.net The oxidation of phenols can proceed via hydrogen atom transfer (HAT) from the hydroxyl group. acs.org By synthesizing the deuterated analogue, this compound-d1 (where the phenolic -OH is replaced by -OD), the rate of its oxidation can be compared to the non-deuterated compound. A significant KIE (kH/kD > 1) would provide strong evidence that the cleavage of the O-H bond is a rate-determining step in the oxidation mechanism. acs.orgnih.gov

| Compound | Oxidant | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Kinetic Isotope Effect (KIE = kH/kD) |

|---|---|---|---|

| This compound (Proteo) | Radical Species (e.g., TEMPO) | 25.0 | 5.0 |

| This compound-d1 (Deuterated) | Radical Species (e.g., TEMPO) | 5.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. bibliotekanauki.pl A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. acs.org The C-O stretching of the diaryl ether linkage would appear in the 1270-1280 cm⁻¹ region. bibliotekanauki.pl Aromatic C=C stretching vibrations are typically observed in the 1600-1440 cm⁻¹ range. bibliotekanauki.pl

The interaction between the acidic phenolic proton and the basic pyridine nitrogen is a key feature that can be studied. In the solid state or concentrated solutions, intermolecular O-H···N hydrogen bonds are expected to form. nih.gov This interaction causes a significant red shift (a shift to lower wavenumber) and broadening of the ν(O-H) band in the IR spectrum, which is a hallmark of strong hydrogen bond formation. acs.org Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be complementary, providing strong signals for the aromatic ring vibrations. nsf.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Description |

|---|---|---|---|

| ~3400 (Broad) | ν(O-H) | FT-IR | Phenolic O-H stretch, broadened by hydrogen bonding. |

| ~3050 | ν(C-H) | FT-IR, Raman | Aromatic C-H stretching. |

| ~1600, ~1500 | ν(C=C) | FT-IR, Raman | Aromatic ring stretching vibrations. |

| ~1275 | ν(C-O) | FT-IR | Asymmetric C-O-C ether stretching. |

| ~1240 | δ(O-H) | FT-IR | In-plane O-H bending. |

| ~840 | γ(C-H) | FT-IR | Out-of-plane aromatic C-H bending. |

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HR-MS) is a fundamental technique for determining the precise molecular weight of a compound, which allows for the unambiguous calculation of its elemental formula. For this compound (C₁₁H₉NO₂), the calculated exact mass of the molecular ion [M]⁺˙ is 187.0633 u.

Beyond exact mass, tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides structural information. The fragmentation of diaryl ether radical cations is complex and can involve rearrangements. researchgate.net For this compound, common fragmentation pathways initiated by electron impact (EI) would include:

Alpha Cleavage: Cleavage of the C-O ether bond is a common pathway for ethers. youtube.com This can lead to two primary fragments: the pyridin-4-oxy radical and the 3-hydroxyphenyl cation, or vice-versa.

McLafferty Rearrangement: While more common in aliphatic chains, rearrangement reactions are possible where atoms from one ring interact with the other. libretexts.org

Loss of Neutral Molecules: Fragmentation can involve the elimination of small, stable neutral molecules like CO or HCN from the ring structures. The cleavage of the C-O bond in diaryl ethers is a known, though often challenging, process. mdpi.com

| m/z (Calculated) | Formula | Proposed Fragment Identity |

|---|---|---|

| 187.0633 | [C₁₁H₉NO₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 109.0344 | [C₆H₅O₂]⁺ | [M - C₅H₄N]⁺ (Loss of pyridine radical) |

| 94.0422 | [C₅H₄NO]⁺ | [M - C₆H₅O]⁺ (Loss of phenoxy radical) |

| 78.0317 | [C₅H₄N]⁺ | Pyridyl cation |

| 65.0391 | [C₅H₅]⁺ | Cyclopentadienyl cation (from phenol ring fragmentation) |

Theoretical and Computational Chemistry Investigations of 3 Pyridin 4 Yloxy Phenol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, electronic properties, and spectroscopic data. For a molecule like 3-(Pyridin-4-yloxy)phenol, DFT calculations would provide fundamental insights into its structural and electronic characteristics.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the phenol (B47542) and pyridine (B92270) rings.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity scirp.orgajchem-a.comkarazin.ua. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable. For this compound, analysis of the HOMO and LUMO electron density distributions would show where these orbitals are localized. It is expected that the HOMO would be primarily located on the electron-rich phenol ring, while the LUMO might be distributed more over the electron-accepting pyridine ring. This distribution would suggest the possibility of intramolecular charge transfer (ICT) upon electronic excitation, a property that is significant for applications in optoelectronics redalyc.org.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A primary indicator of molecular stability and reactivity. |

Note: Specific energy values for this compound are not available in the cited literature; this table represents the parameters that would be calculated.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT methods are widely used to predict various types of spectra, which can then be compared with experimental results to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing these predicted shifts with experimental data helps confirm the proposed structure and its conformational preferences researchgate.netresearchgate.net.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. Each peak in the spectrum corresponds to a specific molecular vibration, such as C-H stretching, C=C ring vibrations, or C-O ether stretching. This theoretical spectrum serves as a valuable tool for assigning the bands observed in an experimental IR spectrum researchgate.netniscpr.res.inmdpi.comchemrxiv.orgdiva-portal.orgarxiv.org.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to absorption intensity). For this compound, TD-DFT would identify the electronic transitions, such as π→π* transitions within the aromatic rings or potential intramolecular charge transfer (ICT) transitions between the phenol and pyridine moieties redalyc.orgresearchgate.net.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide a detailed picture of its dynamic behavior, including its conformational flexibility in different environments. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how solvent molecules interact with the solute and influence its preferred conformations. This is crucial for understanding how the molecule behaves in a realistic chemical or biological setting, as solvation can stabilize certain conformers over others and affect reactivity.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly using DFT, can be used to explore the mechanisms of chemical reactions. For this compound, this could involve studying its potential role in a reaction, for instance, as a nucleophile or an electrophile. Researchers could model a reaction pathway by identifying the structures of reactants, transition states, and products. Calculating the energy barriers (activation energies) associated with these pathways would reveal the most likely mechanism and predict the reaction kinetics. Such studies are fundamental for understanding the reactivity of the molecule and for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities or chemical properties semanticscholar.org. The this compound structure could serve as a scaffold or starting point for designing new molecules with desired properties, such as therapeutic agents.

In a QSAR study, a series of derivatives of this scaffold would be synthesized or modeled computationally. Various molecular descriptors (representing electronic, steric, and hydrophobic properties) would be calculated for each derivative. These descriptors are then used to build a mathematical model that correlates the structural features with an observed activity (e.g., enzyme inhibition). This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of the scaffold to achieve higher potency or better properties semanticscholar.org.

Medicinal Chemistry and Biological Target Modulation Studies of 3 Pyridin 4 Yloxy Phenol Scaffolds

Design Principles for Pyridyl-Phenoxy Derivatives as Bioactive Agents

Scaffold Hop and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering novel chemotypes with improved potency, selectivity, or pharmacokinetic profiles. nih.gov The pyridyl-phenoxy scaffold can be conceptualized as a result of such strategies. For instance, replacing a phenyl ring in a diphenyl ether structure with a pyridine (B92270) ring is a common scaffold-hopping approach. This substitution is often employed to mitigate metabolic liabilities, as the more electron-deficient pyridine ring is less prone to cytochrome P450-mediated oxidation. nih.gov

Furthermore, the pyridyl-phenoxy ether core itself is a bioisosteric replacement for other well-established pharmacophores. A prominent example is its relationship to the pyridinylimidazole class of kinase inhibitors. In these inhibitors, the central imidazole (B134444) ring can be replaced by the phenoxy group, where the ether oxygen mimics the spatial arrangement and hydrogen-bonding capabilities of a nitrogen atom in the imidazole ring. This type of bioisosteric switch can alter the intellectual property landscape and fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties while retaining the key binding interactions necessary for biological activity.

Privileged Scaffold Design in Drug Discovery

A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The diaryl ether motif is widely recognized as a privileged scaffold in both drug discovery and agrochemical research. google.comnih.gov Its prevalence is attributed to its unique physicochemical properties and conformational flexibility, which allow derivatives to be tailored for a wide array of biological targets, including kinases, G-protein coupled receptors, and nuclear hormone receptors. nih.gov

Both constituent parts of the 3-(pyridin-4-yloxy)phenol scaffold contribute to its privileged nature. The terminal phenoxy group is a crucial moiety in numerous approved drugs, often responsible for establishing critical π–π stacking or hydrophobic interactions within a binding site. nih.gov The ether oxygen can also participate in stabilizing hydrogen bonds. nih.govscbt.com Similarly, the pyridine ring is one of the most common heterocyclic scaffolds in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and serve as a versatile synthetic handle for further chemical modification. physchemres.org The combination of these two privileged structures in the this compound framework creates a powerful template for developing potent and selective modulators of various protein targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenol (B47542) rings. Extensive SAR studies, particularly in the context of protein kinase inhibition, have elucidated the roles of different parts of the scaffold in target binding and cellular activity.

Influence of Substituents on Biological Response

SAR studies on analogous kinase inhibitors reveal a consistent pattern of interactions that are directly applicable to the this compound scaffold. A primary target class for this scaffold is the mitogen-activated protein (MAP) kinase family, particularly p38 MAP kinase. nih.govnih.gov

The pyridin-4-yl moiety is typically essential for potency. Its nitrogen atom acts as a key hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding pocket. Specifically, it often forms a crucial hydrogen bond with the backbone NH of a conserved methionine residue (e.g., Met109 in p38). nih.gov

The phenoxy ring projects into a larger, more solvent-exposed region of the ATP-binding site. Substituents on this ring are critical for modulating potency and selectivity.

Meta-position (-OH group): The hydroxyl group at the 3-position of the phenol ring can serve as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the solvent front or nearby amino acid residues, thereby anchoring the compound and enhancing affinity.

Other positions: Modifications at other positions on the phenol ring can be used to probe hydrophobic pockets and improve physicochemical properties. For example, introducing small, lipophilic groups can enhance van der Waals interactions, while carefully placed polar groups can improve solubility.

The table below summarizes the general SAR principles for this class of compounds based on data from analogous pyridinyl-heterocycle kinase inhibitors.

| Compound Scaffold | Substituent on Pyridine Ring | Substituent on Phenol/Aryl Ring | Biological Target | General Activity Trend |

| Pyridin-4-yl-oxy-phenol | Unsubstituted | 3-OH | p38 MAP Kinase | Baseline activity, hinge-binding established |

| Pyridin-4-yl-oxy-phenol | Unsubstituted | 3-OH, 4-F | p38 MAP Kinase | Potency often increased due to favorable interactions in hydrophobic pocket |

| Pyridin-4-yl-oxy-phenol | 2-NH2 | 3-OH | Kinases (general) | Amino group can form additional H-bonds, increasing affinity |

| Pyridin-4-yl-oxy-phenol | Unsubstituted | 3-OH, 4-SO2NH2 | Kinases (general) | Sulfonamide can access solvent-exposed regions and improve solubility/potency |

| Pyridin-4-yl-oxy-phenol | Unsubstituted | 3-OH, 4-bulky group | p38 MAP Kinase | Activity may decrease if the group is too large for the binding pocket |

Conformational Analysis and Receptor Binding

The conformational flexibility of the diaryl ether linkage is a key determinant of binding affinity. The torsional angles between the C-O-C bonds allow the two aromatic rings to adopt a specific, low-energy conformation that is optimal for fitting into the target's binding site. Computational methods, such as molecular docking and conformational analysis, are crucial for understanding these spatial arrangements. mdpi.com

Docking studies of analogous inhibitors into the ATP-binding site of kinases like p38 consistently show a conserved binding mode. nih.gov

Hinge Interaction: The pyridine ring is positioned deep within the active site, with the pyridine nitrogen forming the aforementioned hydrogen bond to the hinge region (Met109).

Hydrophobic Pocket: The phenoxy ring is oriented toward the exterior of the pocket, where its substituents can interact with a hydrophobic region. In p38, this pocket is partially defined by a "gatekeeper" residue (Thr106), and the size and nature of the substituents on the phenol ring determine the selectivity against other kinases with bulkier gatekeeper residues. nih.gov

Solvent Front: The meta-hydroxyl group is often positioned to interact with the solvent-accessible region at the mouth of the binding pocket, providing an opportunity for further derivatization to enhance solubility and cell permeability without disrupting the core binding interactions.

Investigation of Biological Target Interactions and Mechanisms

The primary mechanism of action for many bioactive this compound derivatives is the competitive inhibition of ATP binding to protein kinases. nih.gov By occupying the ATP pocket, these small molecules prevent the kinase from phosphorylating its downstream substrate proteins, thereby interrupting the signaling cascade.

The p38 MAP kinase pathway is a well-validated target for this scaffold. This pathway is critical for regulating the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 kinase by a this compound-based compound would block this signaling, leading to a potent anti-inflammatory effect. This makes such compounds attractive candidates for the treatment of autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease.

Beyond p38, the privileged nature of the scaffold allows it to be adapted to target other kinases, including c-Jun N-terminal kinase (JNK), Src family kinases, and phosphoinositide 3-kinases (PI3K), by modifying the substitution pattern on the phenoxy ring to match the unique topology of each target's ATP binding site. nih.govnih.govmdpi.com

Kinase Inhibition and Modulation of Signaling Pathways

The this compound scaffold has emerged as a versatile platform in medicinal chemistry for the development of potent kinase inhibitors. Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase families. This section details the research findings on the modulation of tyrosine kinases, serine-threonine kinases, and Janus kinases by compounds incorporating this privileged scaffold.

Tyrosine Kinase Inhibitors (e.g., FLT3, VEGFR2, EGFR)

Derivatives of the this compound scaffold have been investigated for their potential to inhibit tyrosine kinases, which are critical regulators of cellular proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.

One area of focus has been the inhibition of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). A series of pyrazolo[3,4-d]pyrimidine derivatives, which incorporate a related (1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl moiety, have been developed and evaluated for their dual inhibitory activity. researchgate.netnih.gov The structural optimization of a hit compound led to the discovery of potent multikinase inhibitors. For instance, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) demonstrated significant inhibitory activity against both FLT3 and VEGFR2. nih.gov

| Compound | FLT3 IC50 (nM) | VEGFR2 IC50 (nM) |

|---|---|---|

| Hit Compound 1 | >1000 | >1000 |

| Compound 33 | 39 | Not explicitly stated in nM, but potent |

Furthermore, novel pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors. One such study reported that compound 10 displayed potent VEGFR-2 inhibition with an IC50 value of 0.12 µM, which is nearly equipotent to the standard drug sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov The structure-activity relationship (SAR) studies revealed that the combination of a pyridine ring with other specific moieties could lead to potent anticancer and anti-VEGFR-2 activity. nih.gov

Regarding the Epidermal Growth Factor Receptor (EGFR), another critical tyrosine kinase in cancer, various heterocyclic scaffolds fused with pyrimidine (B1678525) have been explored as inhibitors. nih.gov While many approved EGFR inhibitors are based on quinazoline (B50416) and pyrimidine cores, the direct evaluation of this compound derivatives as EGFR inhibitors is not extensively documented in the reviewed literature. However, the general principles of targeting the ATP-binding site of EGFR with heterocyclic compounds suggest that this scaffold could be a promising starting point for the design of new EGFR inhibitors. mdpi.commdpi.comnih.gov

Serine-Threonine Kinase Inhibition

The this compound scaffold and its analogs have also been explored for their ability to inhibit serine-threonine kinases, a large family of enzymes that phosphorylate serine or threonine residues on their substrates and are involved in a wide array of cellular processes. wikipedia.org

A notable example is the development of 4-(pyrazol-3-yl)-pyridines as inhibitors of c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family. nih.gov The optimization of a pyrimidine-based scaffold led to the discovery of potent pyridine-containing JNK inhibitors. For instance, the initial 4-(pyrazol-3-yl)-pyrimidine compound 1 inhibited JNK3 with an IC50 of 0.63 μM. nih.gov Subsequent modifications focusing on the pyridine core led to compounds with improved in vivo profiles. nih.gov

While direct studies on the this compound scaffold are limited, the success of related pyridine derivatives highlights the potential of this chemical space for targeting serine-threonine kinases. Further investigation is warranted to explore the utility of the this compound core in developing selective inhibitors for other serine-threonine kinases implicated in disease.

Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. The development of JAK inhibitors has been a significant focus in the treatment of autoimmune diseases and certain cancers. nih.gov

While a comprehensive review of globally approved JAK inhibitors reveals a variety of chemical scaffolds, including pyrazolopyridines, the specific this compound scaffold is not prominently featured among them. nih.gov However, the exploration of pyridine derivatives as selective JAK inhibitors is an active area of research. For instance, a class of acyl compounds based on a pyridine core has been discovered to have excellent inhibitory activity against Tyrosine Kinase 2 (TYK2), a member of the JAK family, with high selectivity over other JAK isoforms. nih.gov

The development of selective JAK inhibitors is challenging due to the high homology of the ATP-binding sites across the JAK family. nih.gov Strategies to achieve selectivity often involve targeting less conserved regions or allosteric sites. The this compound scaffold, with its potential for diverse functionalization, could serve as a valuable template for designing novel and selective JAK inhibitors.

Receptor Antagonism/Agonism (e.g., CCR5)

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that functions as a co-receptor for the entry of R5-tropic HIV-1 into host cells. Consequently, CCR5 antagonists have been developed as a class of anti-HIV drugs. wikipedia.org

While various small molecule CCR5 antagonists with diverse chemical scaffolds have been reported, there is limited direct evidence in the reviewed literature of compounds based on the this compound core structure. The known CCR5 antagonists include molecules with anilide, piperidine, piperazine, and tropane-based scaffolds. mdpi.com

However, the general pharmacophoric features of CCR5 antagonists often include a combination of hydrophobic and hydrogen-bonding moieties that interact with a binding pocket within the transmembrane helices of the receptor. The this compound scaffold possesses both aromatic (hydrophobic) and heteroaromatic/phenolic (hydrogen-bonding) features, suggesting its potential as a starting point for the design of novel CCR5 antagonists. Further research would be necessary to explore this possibility and establish a structure-activity relationship for this class of compounds against the CCR5 receptor.

Enzyme Inhibition (e.g., Topoisomerase IIα, Acetylcholinesterase, Sphingosine (B13886) Kinases)

The this compound scaffold has been investigated as a template for the development of inhibitors targeting various enzymes implicated in disease pathogenesis.

Topoisomerase IIα

Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription. It is a well-established target for anticancer drugs. While several classes of compounds are known to inhibit Topoisomerase IIα, including those with pyridine moieties, specific studies on derivatives of this compound are not extensively reported in the surveyed literature. Research on related structures, such as dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines and tetrahydropyrido[4,3-d]pyrimidines, has identified potent Topoisomerase IIα inhibitors, highlighting the potential of pyridine-containing scaffolds in this area. nih.govnih.gov For example, several 4-fluorophenyl substituted 2-phenol-4-aryl-6-hydroxyphenylpyridines showed strong Topoisomerase IIα inhibition. nih.gov

Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. mdpi.comdrugs.comsketchy.com A series of novel pyridine derivatives with a carbamic or amidic function have been designed and synthesized as cholinesterase inhibitors. mdpi.com In one study, the carbamate (B1207046) derivative 8 was identified as the most potent human AChE inhibitor with an IC50 of 0.153 ± 0.016 μM. mdpi.com Another study on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)-methyl]aminoalkoxyheteroaryl derivatives, which share a related structural motif, also identified potent AChE inhibitors. nih.gov

| Compound | hAChE IC50 (μM) |

|---|---|

| Carbamate 8 | 0.153 ± 0.016 |

| Carbamate 11 | > 10 |

Sphingosine Kinases

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and inflammation. Inhibitors of SphKs are being explored as potential therapeutics for cancer and inflammatory diseases. sigmaaldrich.comnih.govnih.govresearchgate.net While various structural classes of SphK inhibitors have been identified, including those based on sphingosine analogs and other heterocyclic systems, there is a lack of specific reports on the this compound scaffold as a template for SphK inhibitors in the reviewed literature.

Modulation of Transcription Factors (e.g., Nrf2)

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. Activation of the Nrf2 pathway is considered a promising strategy for the prevention and treatment of diseases associated with oxidative stress.

While a broad range of chemical compounds, including various nitrogen-containing heterocycles, have been shown to activate the Nrf2 signaling pathway, specific studies focusing on the this compound scaffold are not well-documented in the available literature. Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can activate the Nrf2 pathway, suggesting that related heterocyclic systems may possess similar activity. The structural features of this compound, particularly the phenolic hydroxyl group, are reminiscent of other phenolic compounds known to modulate Nrf2 activity. However, dedicated studies are required to ascertain the potential of this specific scaffold to modulate the Nrf2 pathway and to establish a clear structure-activity relationship.

Exploration of this compound Derivatives in Disease Models

The this compound scaffold has served as a versatile template for the development of novel therapeutic agents. Researchers have synthesized and evaluated a range of derivatives, demonstrating their potential in various disease models through pre-clinical, in vitro, and in vivo studies. This section focuses on the cellular and molecular mechanisms underlying the observed biological activities of these compounds.

Anti-proliferative Activity in Cellular Assays

Derivatives of the this compound scaffold have been investigated for their ability to inhibit the growth of cancer cells. These studies often involve screening the compounds against various cancer cell lines to determine their potency and selectivity.

One area of focus has been the development of aromatase inhibitors. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Pyridine-substituted thiazolylphenol derivatives, which are bioisosteres of non-steroidal aromatase inhibitors, have been synthesized and evaluated for their anti-proliferative effects. In a particular study, the anti-proliferative activities of these compounds were assessed using the MTT assay on MCF-7 (human breast adenocarcinoma) and HEK 293 (human embryonic kidney) cell lines. nih.gov

The structural characteristics of pyridine derivatives have been found to significantly influence their anti-proliferative activity. A review of pyridine derivatives with anti-proliferative effects indicated that the presence and specific positioning of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance their activity against various cancerous cell lines. nih.gov Conversely, the inclusion of halogen atoms or bulky groups in the structure tended to decrease anti-proliferative activity. nih.gov

In the context of specific molecular targets, a series of pyridine acyl sulfonamide derivatives were designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors. One compound from this series demonstrated potent COX-2 inhibitory activity and showed significant anti-proliferative effects against B16-F10 (murine melanoma), HepG2 (human liver cancer), and MCF-7 cancer cell lines. drugbank.com

| Compound Class | Assay | Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine-substituted thiazolylphenol derivatives | MTT assay | MCF-7, HEK 293 | Evaluated for anti-proliferative activities as potential aromatase inhibitors. | nih.gov |

| General Pyridine derivatives | Review of IC50 values | Various cancerous cell lines | -OMe, -OH, -C=O, and -NH2 groups enhance activity; halogens and bulky groups decrease activity. | nih.gov |

| Pyridine acyl sulfonamide derivatives | Anti-proliferative and PGE2 inhibitory assays | B16-F10, HepG2, MCF-7, RAW 264.7 | Compound 23 showed high anti-proliferative activity and potent COX-2-derived PGE2 inhibition. | drugbank.com |

Antimicrobial Research (Antibacterial, Antifungal)

The this compound scaffold has also been a foundation for the development of new antimicrobial agents. The pyridine nucleus is a common feature in many compounds with antibacterial and antifungal properties. nih.gov

Research has explored various pyridine derivatives for their efficacy against a range of microbial pathogens. For instance, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). japsonline.com Some of these compounds displayed moderate antibacterial activity against the tested species. japsonline.com

In another study, several pyridine derivatives were synthesized and tested for their in vitro antimicrobial activity against both bacteria and fungi, including Aspergillus niger and Candida albicans. researchgate.net The results revealed that some of the synthesized compounds exhibited significant antibacterial and antifungal activity, with one compound showing equivalent activity to the standard antifungal drug miconazole (B906) against C. albicans. researchgate.net

The structural modifications of the pyridine ring play a crucial role in determining the antimicrobial spectrum and potency. For example, the synthesis of novel anaephene derivatives, which are alkyl pyridinol compounds, has shown potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com

| Compound Class | Microorganisms Tested | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Some derivatives showed moderate antibacterial activity. | japsonline.com |

| Pyridine carbonitrile derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Compound 3b showed equivalent antifungal activity to miconazole against C. albicans. | researchgate.net |

| Alkyl Pyridinol Compounds (Anaephene Derivatives) | Staphylococcus aureus (including MRSA strains) | Demonstrated potent antibacterial activity. | mdpi.com |

Anti-inflammatory and Analgesic Research

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The pyridine moiety is present in various compounds known to possess these pharmacological effects.

In one study, new derivatives of 3-hydroxy pyridine-4-one were evaluated for their anti-inflammatory effects in carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net All the tested compounds demonstrated significant anti-inflammatory activity in both models. nih.govresearchgate.net It has been suggested that the anti-inflammatory effect of these derivatives may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govresearchgate.net

The synthesis of novel pyridine dicarbonitrile and benzopyranopyridine derivatives has also yielded compounds with promising anti-inflammatory and analgesic activities. srce.hr Some of these synthesized compounds were evaluated and compared to the standard drug diclofenac (B195802) potassium. srce.hr

Furthermore, a novel pyridine derivative, N'2,N'4,N'6-tris(2-(4-bromophenyl2-oxoethylpyridine-2,4,6-tricarbohydrazide (BOPT), was shown to have potent anti-inflammatory and analgesic effects in a rat model. latamjpharm.org In silico docking studies suggested that this compound exhibits strong interactions with cyclooxygenase-2 (COX-2) and TNF-alpha, leading to their effective inhibition. latamjpharm.org

| Compound Class | In Vivo/In Vitro Model | Potential Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mouse) | Iron chelation, potential inhibition of heme-dependent enzymes (COX, LOX) | Significant anti-inflammatory activity observed in both models. | nih.govresearchgate.net |

| Pyridine dicarbonitrile and benzopyranopyridine derivatives | Compared to diclofenac potassium | Not specified | Demonstrated anti-inflammatory and analgesic activities. | srce.hr |

| N'2,N'4,N'6-tris(2-(4-bromophenyl2-oxoethylpyridine-2,4,6-tricarbohydrazide (BOPT) | Rat model, in silico docking | Inhibition of COX-2 and TNF-alpha | Induced analgesia and significantly ameliorated inflammation. | latamjpharm.org |

Applications in Catalysis and Materials Science

Role of 3-(Pyridin-4-yloxy)phenol in Organocatalysis

While direct studies on the organocatalytic applications of this compound are not extensively documented, the broader class of molecules containing both phenol (B47542) and pyridine (B92270) moieties has demonstrated significant potential. These bifunctional compounds can act as cooperative catalysts, where the acidic phenol and basic pyridine work in concert to activate substrates and reagents.

Research into analogous structures, such as a proline-based organocatalyst functionalized with a 4-(pyridin-4-yl)phenol (B1449480) unit, showcases the utility of this motif. beilstein-journals.org In such systems, the pyridine nitrogen can act as a hydrogen bond acceptor or a general base, while the phenolic proton can act as a hydrogen bond donor or a general acid. This dual activation mode is highly desirable in asymmetric catalysis for promoting a variety of chemical transformations with high efficiency and stereoselectivity. The rigid ether linkage in this compound could provide a well-defined spatial arrangement of these functional groups, which is a critical factor in the design of effective bifunctional organocatalysts.

Table 1: Potential Organocatalytic Activation Modes of Phenol-Pyridine Motifs

| Catalytic Site | Role in Activation | Potential Reactions |

| Pyridine Nitrogen | Lewis Base / Brønsted Base | Michael Additions, Aldol Reactions, Acyl Transfer |

| Phenolic Hydroxyl | Brønsted Acid / Hydrogen Bond Donor | Carbonyl Activation, Imine Formation |

Development of Chemosensors Utilizing Phenol-Pyridine Motifs

The phenol-pyridine framework is an excellent platform for the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. researchgate.netnih.govmdpi.com The pyridine nitrogen can serve as a binding site for metal cations, and this interaction can modulate the photophysical properties of the molecule. The phenolic hydroxyl group can also participate in metal ion coordination or influence the electronic properties of the sensor through proton transfer processes.

Upon binding to a target metal ion, several photophysical changes can occur, leading to a detectable signal:

Fluorescence Quenching or Enhancement: Coordination of a metal ion can either quench the fluorescence of the molecule through processes like photoinduced electron transfer (PET) or enhance it by restricting intramolecular rotation and promoting radiative decay.

Ratiometric Sensing: Changes in the emission wavelength upon analyte binding can enable ratiometric sensing, which is more reliable as it is independent of the sensor concentration.

The development of chemosensors based on pyridine derivatives has shown promise for the detection of a range of metal ions, including toxic heavy metals. mdpi.commdpi.com The specific selectivity of a sensor can be tuned by modifying the substituents on the phenol and pyridine rings, thereby altering the size and nature of the binding cavity.

Table 2: Examples of Metal Ions Detected by Phenol-Pyridine Based Chemosensors

| Metal Ion | Sensing Mechanism | Reference |

| Pb²⁺ | Complexation leading to detectable signal | mdpi.com |

| Cd²⁺ | Fluorescence enhancement | mdpi.com |

| Cu²⁺ / Fe³⁺ | Dual-responsive probes | mdpi.com |

| Zn²⁺ | Internal Charge Transfer (ICT) | nih.gov |

Integration into Metal-Organic Framework (MOF) Ligands

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linkers. The bifunctional nature of this compound makes it an attractive candidate for a ligand in the synthesis of functional MOFs. nih.govosti.govnih.govugr.es

The pyridine nitrogen can coordinate to the metal centers, forming the primary framework structure. The phenolic hydroxyl group can then serve several purposes:

Post-Synthetic Modification: The hydroxyl group can be chemically modified after the MOF has been synthesized, allowing for the introduction of new functionalities.

Guest Interaction: The phenol group can interact with guest molecules within the pores of the MOF through hydrogen bonding, enhancing the selectivity of the framework for certain molecules.

Luminescent Properties: The incorporation of the phenoxy-pyridine moiety can impart luminescent properties to the MOF, making it suitable for applications in sensing and imaging. nih.govosti.govnih.govrsc.org

The use of pyridyl-containing ligands in the construction of luminescent MOFs (LMOFs) is a well-established strategy. nih.gov The emission properties of these materials can be tuned by the choice of both the metal ion and the organic linker.

Functional Materials Derived from this compound Scaffolds

The this compound scaffold can be utilized as a monomer for the synthesis of functional polymers and other materials. mdpi.comnih.gov The presence of the reactive phenolic hydroxyl group allows for polymerization through various techniques, such as polyetherification or polyesterification. The resulting polymers would incorporate the pyridyl group as a pendant functionality along the polymer backbone.

These pyridyl-functionalized polymers could exhibit a range of interesting properties and applications:

Metal Ion Adsorption: The pyridine units can act as binding sites for the removal of heavy metal ions from aqueous solutions.

Catalyst Supports: The polymer can serve as a support for metal nanoparticles or organometallic catalysts, allowing for easy recovery and recycling of the catalyst.

Membranes: Polymers containing such polar groups may have applications in gas separation or filtration membranes.

Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or quaternized, leading to changes in the polymer's solubility or conformation in response to pH or other stimuli. nih.gov

The synthesis of polymers with tailored compositions and functionalities is a rapidly advancing field, and the incorporation of versatile building blocks like this compound opens up new avenues for the development of advanced materials. nih.gov

Future Research Directions and Translational Perspectives for 3 Pyridin 4 Yloxy Phenol Research

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of copper, and high temperatures. researchgate.netresearchgate.net Future research must prioritize the development of more sustainable and efficient synthetic routes to 3-(Pyridin-4-yloxy)phenol and its analogs. These "green chemistry" approaches aim to reduce environmental impact, improve safety, and increase economic feasibility. rasayanjournal.co.innih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. ijarsct.co.innih.gov Applying microwave irradiation to the coupling of 4-chloropyridine and resorcinol (1,3-dihydroxybenzene) could offer a rapid and efficient route to the target compound. nih.govrsc.org

Catalyst Development: Research into more efficient catalytic systems is crucial. This includes ligand-free copper-catalyzed reactions or the use of palladium-based catalysts like those used in the Buchwald-Hartwig amination, which can be adapted for C-O bond formation under milder conditions. researchgate.netorganic-chemistry.org The development of reusable, heterogeneous catalysts could further enhance the sustainability of the process. researchgate.net

Alternative Solvent Systems: Replacing traditional, often toxic, organic solvents with greener alternatives is a core principle of sustainable chemistry. ijarsct.co.in Exploring the use of ionic liquids, deep eutectic solvents (DES), or even water as the reaction medium could significantly improve the environmental profile of the synthesis. rasayanjournal.co.inijarsct.co.in

Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials combine to form the this compound scaffold would increase efficiency by reducing the number of synthetic and purification steps. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Diaryl Ether Synthesis

| Method | Traditional Approach (e.g., Ullmann) | Proposed Sustainable Approaches |

|---|---|---|

| Catalyst | Stoichiometric Copper | Catalytic Cu or Pd, reusable catalysts researchgate.netorganic-chemistry.org |

| Conditions | High temperatures (>150°C) | Lower temperatures, microwave irradiation nih.gov |

| Solvents | High-boiling polar aprotic (e.g., DMF) | Ionic liquids, deep eutectic solvents, water rasayanjournal.co.inijarsct.co.in |

| Efficiency | Moderate yields, multiple steps | Higher yields, one-pot reactions researchgate.net |

| Waste | Significant solvent and metal waste | Reduced waste, catalyst recycling |

Advanced Computational Approaches for Rational Design of Derivatives

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with optimized biological activity and pharmacokinetic properties. Instead of relying solely on traditional trial-and-error synthesis, in silico methods can predict how structural modifications will affect a molecule's behavior, thereby guiding synthetic efforts.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives to the active site of a specific protein target. journaljpri.comactascientific.commdpi.com By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can design modifications to enhance binding potency and selectivity. actascientific.comnih.gov For instance, derivatives could be docked into the ATP-binding pocket of various kinases, a common target for pyridine-containing inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a QSAR model for a set of this compound analogs, it becomes possible to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding mode predicted by molecular docking.

In Silico ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Computational tools can predict properties like solubility, membrane permeability, and potential metabolic liabilities for designed derivatives, helping to prioritize compounds with favorable drug-like characteristics. journaljpri.com

Exploration of New Biological Targets and Polypharmacology

The hybrid structure of this compound, containing both a pyridine (B92270) ring and a phenol (B47542) group, suggests it may interact with a variety of biological targets. nih.gov Pyridine scaffolds are found in numerous approved drugs with diverse mechanisms of action, while phenolic hydroxyl groups are excellent hydrogen bond donors and can be crucial for target binding. nih.gov